3(2H)-Furanone, dihydro-2,5,5-trimethyl-

Description

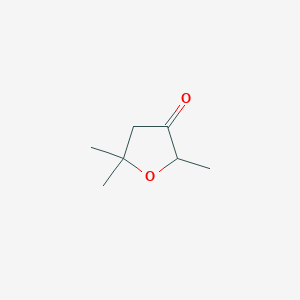

3(2H)-Furanone, dihydro-2,5,5-trimethyl-, is a partially hydrogenated furanone derivative with methyl substituents at positions 2, 5, and 4. This compound belongs to the class of γ-lactones, characterized by a five-membered cyclic ester structure. The trimethyl substitution in the target compound likely influences its stability, volatility, and sensory properties compared to hydroxyl- or methoxy-substituted furanones.

Properties

CAS No. |

34004-67-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,5,5-trimethyloxolan-3-one |

InChI |

InChI=1S/C7H12O2/c1-5-6(8)4-7(2,3)9-5/h5H,4H2,1-3H3 |

InChI Key |

IPVABZOEFKUFHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CC(O1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related furanones:

*Inference: The trimethyl substitution likely increases hydrophobicity and thermal stability compared to hydroxylated analogs like HDMF.

Physicochemical Properties

- dihydro-5,5-dimethyl-2(3H)-furanone at 48–49°C/1 mmHg ).

- Solubility : Increased methyl groups may enhance lipid solubility, favoring use in hydrophobic matrices.

- Stability : Methyl groups at positions 2,5,5 likely confer resistance to oxidation compared to hydroxylated analogs, similar to DMMF .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3(2H)-Furanone, dihydro-2,5,5-trimethyl-?

- Methodological Answer : The compound can be synthesized via cyclization of γ-keto acids or through alkylation of dihydrofuranone precursors. For example, alkylation using methyl iodide under anhydrous conditions with alkoxide-free butyllithium ensures minimal side reactions (critical for purity) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential for yield improvement.

- Key Data :

| Parameter | Example Value | Reference |

|---|---|---|

| Catalyst | Butyllithium | |

| Reaction Temp. | -20°C to 25°C |

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodological Answer : Structural confirmation relies on a combination of:

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C furanone ring) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 114.14 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of CH₃ groups) .

- NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm) and ring protons (δ 4.0–5.0 ppm) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., vapor pressure) be resolved for this compound?

- Methodological Answer : Discrepancies in vapor pressure values (e.g., Stull vs. NIST-calculated Antoine coefficients) require cross-validation using:

- Antoine Equation : log₁₀(P) = A − (B / (T + C)), where parameters vary by measurement techniques .

- Experimental Replication : Controlled vapor pressure measurements using static or dynamic methods under inert atmospheres.

- Key Data :

| Source | A | B | C | Temp. Range (K) |

|---|---|---|---|---|

| NIST (Stull) | 4.806 | 2156.126 | -30.786 | 311.4–480 |

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using the IUPAC Standard InChIKey (e.g., NPHAVLULUWJQAS-UHFFFAOYSA-N ) can model:

- Electrophilic Sites : Partial charges on carbonyl carbons.

- Nucleophilic Susceptibility : Frontier molecular orbital (FMO) analysis for HOMO-LUMO gaps .

Q. What mechanistic insights exist for its degradation under oxidative or thermal conditions?

- Methodological Answer : Degradation pathways involve:

- Thermal Decomposition : Cleavage of the lactone ring above 220°C, monitored via TGA-MS .

- Oxidative Stability : Hydroperoxide formation under O₂ exposure, characterized by GC-MS .

Q. What challenges arise in optimizing enantiomeric purity during synthesis?

- Methodological Answer : Racemization risks during alkylation steps require:

- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives).

- Low-Temperature Quenching : To preserve stereochemistry, as noted in dihydrofuranone syntheses .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.